Tetracosane-1,2-diol
Description
Properties
IUPAC Name |
tetracosane-1,2-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H50O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25/h24-26H,2-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTSXVUICYWATQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H50O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30913972 | |
| Record name | Tetracosane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.7 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97338-13-1 | |
| Record name | 1,2-Tetracosanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97338-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetracosane-1,2-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097338131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetracosane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30913972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetracosane-1,2-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.868 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Tetracosane 1,2 Diol and Its Stereoisomers
Regioselective Synthesis of Vicinal Diols with Extended Alkane Chains
Achieving regioselectivity in the synthesis of Tetracosane-1,2-diol is paramount, ensuring that the two hydroxyl groups are placed on adjacent carbon atoms (C-1 and C-2) and not elsewhere on the twenty-four-carbon chain. Several strategies have been developed for the regioselective formation of vicinal diols on long alkane chains.
One effective method involves the dihydroxylation of a terminal alkene, 1-tetracosene (B167344). The Sharpless asymmetric dihydroxylation, for instance, is known to be highly site-selective, preferentially reacting with the most electron-rich double bond in a molecule. wikipedia.org In the case of a simple terminal alkene, this provides the desired 1,2-diol.
Another powerful technique for ensuring regioselectivity involves the use of stannylene acetal (B89532) intermediates. acs.org Dibutylstannylene acetals derived from primary-secondary diols, like a 1,2-diol, exhibit significantly higher reactivity at the primary oxygen atom when reacting with electrophiles. acs.org For synthesis, this principle can be applied in reverse, where a precursor molecule is designed to favor the formation of a cyclic intermediate that, upon cleavage, yields the 1,2-diol. Specifically, for terminal 1,2-diols, dibutylstannylene-mediated reactions show high regioselectivity for the primary hydroxyl group. acs.org
Furthermore, the regioselective opening of a terminal epoxide, 1,2-epoxytetracosane, can yield this compound. The hydrolysis of epoxides, which can be catalyzed by epoxide hydrolases, is a common method for synthesizing vicinal diols. uni-duesseldorf.de
Stereoselective Approaches to this compound
Controlling the three-dimensional orientation of the two hydroxyl groups is crucial for obtaining specific, optically pure stereoisomers of this compound. Chiral diols are valuable building blocks in the synthesis of diverse chiral chemicals and can serve as chiral ligands or auxiliaries themselves. nih.govacs.org Key stereoselective methods include asymmetric dihydroxylation, enantioselective reduction of keto-precursors, and the use of chiral auxiliaries.
Asymmetric dihydroxylation (AD) is a cornerstone reaction for the synthesis of chiral vicinal diols from alkenes. researchgate.net The most prominent of these is the Sharpless asymmetric dihydroxylation, which employs a catalytic amount of osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to form a cis-1,2-glycol. organicreactions.org The reaction is highly reliable and tolerates a wide array of functional groups. organicreactions.org
The choice of the chiral ligand dictates the facial selectivity of the dihydroxylation, allowing access to specific enantiomers. Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, simplify this process. wikipedia.org AD-mix-α, containing the ligand (DHQ)₂-PHAL, and AD-mix-β, with (DHQD)₂-PHAL, deliver the hydroxyl groups to opposite faces of the double bond. ic.ac.uk The core reaction involves a [3+2]-cycloaddition of the osmium-ligand complex to the alkene, followed by hydrolysis to release the diol. wikipedia.org To reduce the need for the toxic and expensive osmium tetroxide, a co-oxidant like potassium ferricyanide (B76249) or N-methylmorpholine N-oxide is used to regenerate the osmium catalyst in a catalytic cycle. wikipedia.org
Recent research has also focused on developing osmium-free catalytic systems for asymmetric dihydroxylation, utilizing more environmentally benign metals such as iron and manganese to achieve similar transformations. researchgate.net
| Reagent | Chiral Ligand | Typical Stereochemical Outcome on a Terminal Alkene |
| AD-mix-α | (DHQ)₂-PHAL | Delivers the diol with (R)-configuration at C-2 |
| AD-mix-β | (DHQD)₂-PHAL | Delivers the diol with (S)-configuration at C-2 |
Table 1: Sharpless Asymmetric Dihydroxylation reagents and their typical stereochemical control in the synthesis of chiral 1,2-diols from terminal alkenes.
An alternative stereoselective route to this compound involves the asymmetric reduction of a prochiral precursor, such as 1-hydroxy-2-tetracosanone (an α-hydroxy ketone) or tetracosane-1,2-dione (an α-diketone).
Biocatalysis using alcohol dehydrogenases (ADHs) is a particularly effective method. uni-duesseldorf.de These enzymes can reduce long-chain aliphatic α-diketones and α-hydroxy ketones with excellent conversions and stereoselectivities, often exceeding 99% enantiomeric excess (ee) and diastereomeric excess (de). uni-duesseldorf.dersc.org For example, ADHs from sources like Rhodococcus ruber and Lactobacillus brevis have proven effective for the reduction of long-chain aliphatic substrates. uni-duesseldorf.de Similarly, a keto ester reductase from baker's yeast can selectively produce either (R)- or (S)-hydroxy esters depending on the alkyl chain length of the α-keto ester precursor, a principle applicable to long-chain substrates. oup.com
Chemical catalysis also provides powerful tools. Asymmetric transfer hydrogenation (ATH) using chiral rhodium or ruthenium complexes can achieve quantitative conversion and excellent enantioselectivity (up to 99% ee) in the reduction of long-chain aliphatic ketoesters. researchgate.netnih.gov These reactions often employ a hydrogen donor like isopropanol. researchgate.net
| Catalytic System | Precursor Type | Key Features | Reported Selectivity |
| Alcohol Dehydrogenases (e.g., from Rhodococcus ruber) | α-Diketones, α-Hydroxy Ketones | Biocatalytic, high specificity for long aliphatic chains. uni-duesseldorf.de | up to >99% ee/de uni-duesseldorf.dersc.org |
| Baker's Yeast Keto Ester Reductase (YKER-I) | α-Keto Esters, α-Diketones | Stereochemical outcome depends on substrate chain length. oup.com | High stereoselectivity oup.com |
| Chiral Rhodium Surfactant-type Catalyst | Long-chain Ketoesters | Asymmetric transfer hydrogenation in water. researchgate.net | up to 99% ee researchgate.net |
| (Arene)RuCl(monosulfonamide) Complexes | α-Keto Esters | Dynamic kinetic resolution via ATH. nih.gov | High diastereo- and enantiocontrol nih.gov |
Table 2: A summary of selected enzymatic and chemical catalytic systems for the enantioselective reduction of α-keto precursors to form chiral diols.
The use of a chiral auxiliary is a classic strategy in asymmetric synthesis. wikipedia.org In this approach, a prochiral starting material is temporarily attached to a chiral molecule (the auxiliary), which directs a subsequent reaction to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed. For the synthesis of this compound, a long-chain carboxylic acid could be coupled to an auxiliary like an Evans oxazolidinone, followed by stereoselective α-hydroxylation and subsequent reduction of the carboxylic acid function to furnish the primary alcohol of the 1,2-diol.
Organocatalysis, which uses small, chiral organic molecules as catalysts, represents a newer and powerful approach. nih.gov While many examples focus on the synthesis of 1,3-diols via asymmetric aldol (B89426) reactions using proline-derived organocatalysts, the principles can be adapted to access chiral building blocks for 1,2-diols. nih.govacs.org For instance, an organocatalyst could be employed to facilitate a stereoselective α-functionalization of a long-chain aldehyde, which is then converted to the diol.
Novel Synthetic Routes for Very Long-Chain 1,2-Diols
Research continues to yield innovative methods for diol synthesis, often focusing on sustainability and efficiency. One novel approach involves converting biomass-derived sugars, like xylose, into long-chain 1,2-diols using a synergistic acid-metal dual catalyst system. researchgate.net
Metabolic engineering offers a completely biological route. A general principle has been proposed for synthesizing diverse diols by expanding amino acid metabolism, combining oxidative and reductive enzymatic reactions in a thermodynamically favorable sequence. nih.gov This biosynthetic pathway involves the hydroxylation of an amino acid, followed by deamination, decarboxylation, and reduction to yield the final diol product. nih.gov
Electrochemical synthesis is another emerging area, providing routes that avoid the need for transition metal catalysts or external chemical oxidants. rsc.org An electrochemically driven strategy has been developed for the stereoselective synthesis of protected syn-1,2-diols, which could potentially be adapted for long-chain aliphatic alkenes. rsc.org
Catalytic Systems for this compound Production
The production of this compound relies on a variety of catalytic systems, each with distinct advantages concerning selectivity, substrate scope, and reaction conditions.
Osmium-Based Catalysts: The Sharpless asymmetric dihydroxylation system, using catalytic OsO₄ with chiral ligands ((DHQ)₂-PHAL or (DHQD)₂-PHAL) and a stoichiometric reoxidant, remains a highly reliable and stereoselective method for converting 1-tetracosene to the corresponding chiral diol. wikipedia.orgorganicreactions.org
Transition Metal Catalysts (Osmium-Free): To circumvent the toxicity of osmium, catalysts based on more benign metals have been developed. These include iron and manganese complexes for asymmetric dihydroxylation and rhodium or ruthenium complexes for the asymmetric hydrogenation of keto-precursors. researchgate.netresearchgate.netnih.gov Palladium catalysts have also been used in certain dihydroxylation procedures. google.com
Biocatalytic Systems: Enzymes offer unparalleled selectivity under mild conditions. Alcohol dehydrogenases (ADHs), keto reductases, and dioxygenases are used for the stereoselective reduction of ketones or the direct dihydroxylation of alkenes. uni-duesseldorf.dersc.orgtypeset.io These biocatalysts are particularly well-suited for converting long-chain aliphatic substrates. uni-duesseldorf.de
| Catalyst Type | Example(s) | Reaction Type | Key Advantage |
| Osmium-Based | OsO₄ / (DHQD)₂-PHAL (AD-mix-β) | Asymmetric Dihydroxylation | High reliability and enantioselectivity. wikipedia.org |
| Osmium-Free Metals | Chiral Fe, Mn, Ru, Rh complexes | Asymmetric Dihydroxylation / Reduction | Lower toxicity, environmentally benign. researchgate.netresearchgate.net |
| Biocatalysts | Alcohol Dehydrogenases, Reductases | Enzymatic Reduction / Dihydroxylation | Exceptional stereoselectivity, mild conditions. uni-duesseldorf.dersc.org |
| Organocatalysts | Proline derivatives | Asymmetric α-functionalization | Metal-free catalysis. nih.gov |
Table 3: An overview of the primary catalytic systems employed in the synthesis of long-chain 1,2-diols like this compound.
Transition Metal-Catalyzed Transformations
Transition metal catalysis is a cornerstone for the dihydroxylation of alkenes, offering reliable pathways to vicinal diols. wikipedia.org The most common methods involve high-oxidation-state metals like osmium and manganese, which can effectively oxidize the carbon-carbon double bond. wikipedia.org
The primary method for synthesizing this compound via this route is the dihydroxylation of 1-tetracosene. Key catalytic systems include:
Osmium Tetroxide (OsO₄): Osmium tetroxide is a highly efficient and reliable reagent for the syn-dihydroxylation of alkenes, yielding 1,2-diols where both hydroxyl groups are added to the same face of the double bond. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a concerted cycloaddition to form a cyclic osmate ester intermediate, which is then hydrolyzed to release the diol. masterorganicchemistry.comlibretexts.org Due to the high cost and toxicity of OsO₄, it is almost always used in catalytic amounts in conjunction with a stoichiometric co-oxidant. wikipedia.orglibretexts.orglibretexts.org Common co-oxidants include N-methylmorpholine N-oxide (NMO) in a process known as the Upjohn dihydroxylation. wikipedia.org
Sharpless Asymmetric Dihydroxylation (AD): For the stereoselective synthesis of either (R)- or (S)-tetracosane-1,2-diol, the Sharpless Asymmetric Dihydroxylation is the premier method. nih.gov This process modifies the osmium-catalyzed reaction by adding chiral ligands, which are typically derivatives of dihydroquinine (DHQ) or dihydroquinidine (B8771983) (DHQD). These ligands create a chiral environment around the osmium catalyst, directing the oxidation to one face of the alkene over the other. thieme-connect.de For terminal alkenes like 1-tetracosene, the choice of ligand dictates the resulting stereochemistry of the diol product. thieme-connect.de The reaction is typically run with catalytic potassium osmate [K₂OsO₂(OH)₄] and a stoichiometric oxidant like potassium ferricyanide (K₃[Fe(CN)₆]). nih.gov
Manganese-Based Reagents: Potassium permanganate (B83412) (KMnO₄) can also be used for the syn-dihydroxylation of alkenes. libretexts.orgyoutube.com While much cheaper than osmium, KMnO₄ is a very strong oxidizing agent and can lead to over-oxidation, cleaving the newly formed diol to produce carboxylic acids, which results in lower yields of the desired this compound. libretexts.orglibretexts.org
Below is a table summarizing transition metal-catalyzed dihydroxylation approaches applicable to the synthesis of this compound from 1-tetracosene.
| Catalytic System | Catalyst | Co-oxidant | Typical Stereoselectivity | Key Features |
|---|---|---|---|---|
| Upjohn Dihydroxylation | OsO₄ (catalytic) | NMO | Syn-addition (racemic for achiral alkenes) | Good yields, mild conditions, but does not provide enantioselectivity. wikipedia.org |
| Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ (catalytic) with (DHQ)₂PHAL | K₃[Fe(CN)₆] / K₂CO₃ | High enantioselectivity for (S)-diol | Reliable method for producing specific stereoisomers. thieme-connect.de |
| Sharpless Asymmetric Dihydroxylation | K₂OsO₂(OH)₄ (catalytic) with (DHQD)₂PHAL | K₃[Fe(CN)₆] / K₂CO₃ | High enantioselectivity for (R)-diol | Pseudo-enantiomeric ligand provides access to the opposite enantiomer. thieme-connect.de |
| Permanganate Oxidation | KMnO₄ | None (stoichiometric use) | Syn-addition (racemic) | Inexpensive but prone to over-oxidation and lower yields. libretexts.orglibretexts.org |
Biocatalytic Approaches Utilizing Oxidoreductases and Lyases
Biocatalysis offers an attractive alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. Enzymes from the oxidoreductase and lyase families are particularly relevant for the synthesis of chiral diols.
Oxidoreductases (EC 1): This class of enzymes catalyzes oxidation-reduction reactions. researchgate.netuni-stuttgart.de
Dioxygenases: Certain Rieske non-heme iron oxygenases (ROs) are known to catalyze the syn-dihydroxylation of double bonds. uni-stuttgart.de While their natural substrates are often aromatic compounds, enzyme engineering efforts have been directed at expanding their substrate scope to include aliphatic alkenes. uni-stuttgart.de A suitably engineered dioxygenase could potentially convert 1-tetracosene directly to cis-tetracosane-1,2-diol with high enantioselectivity, representing a green alternative to heavy-metal catalysts.
Alcohol Dehydrogenases (ADHs): ADHs can be used in the stereoselective reduction of α-hydroxy ketones to produce chiral 1,2-diols. uni-duesseldorf.de This represents a two-step biocatalytic cascade: first, the formation of 1-hydroxy-tetracosan-2-one from 1-tetracosene, followed by the ADH-catalyzed reduction to yield a specific stereoisomer of this compound. ADHs are known to reduce sterically demanding ketones with excellent enantio- and diastereoselectivity. libretexts.org
Hydrolases (acting as Lyases in reverse or in hydrolytic kinetic resolution):
Lipases/Esterases: An effective enzymatic route to enantiopure long-chain 1,2-diols involves the kinetic resolution of a racemic precursor. capes.gov.br For instance, this compound can be converted to its racemic cyclic carbonate. A lipase, such as Porcine Pancreatic Lipase (PPL), can then enantioselectively hydrolyze one of the enantiomers of the carbonate, leaving the other enantiomer unreacted. capes.gov.br This process yields one enantiomer of the diol and the opposite enantiomer of the carbonate, which can be easily separated and the carbonate subsequently hydrolyzed to its corresponding diol. This method has proven effective for preparing optically active 1,2-diols with long aliphatic chains. capes.gov.br
The following table outlines potential biocatalytic routes to this compound.
| Enzyme Class | Reaction Type | Potential Substrate | Product | Key Features |
|---|---|---|---|---|
| Dioxygenase (Oxidoreductase) | Direct syn-dihydroxylation | 1-Tetracosene | cis-Tetracosane-1,2-diol | Potentially highly stereoselective; avoids toxic heavy metals. Requires engineered enzyme for long-chain aliphatic substrates. uni-stuttgart.de |
| Lipase/Esterase (Hydrolase) | Enantioselective hydrolysis (Kinetic Resolution) | rac-Tetracosane-1,2-carbonate | (S)-Tetracosane-1,2-diol and (R)-Tetracosane-1,2-carbonate (or vice versa) | High enantioselectivity for producing optically active long-chain diols. capes.gov.br |
| Alcohol Dehydrogenase (ADH) (Oxidoreductase) | Stereoselective reduction | 1-Hydroxytetracosan-2-one | (1R,2R)- or (1S,2S)-Tetracosane-1,2-diol | Provides access to specific diastereomers and enantiomers from an α-hydroxy ketone precursor. libretexts.orguni-duesseldorf.de |
Green Chemistry Principles and Sustainable Synthesis of Long-Chain Diols
The synthesis of long-chain diols like this compound can be evaluated through the lens of green chemistry to develop more sustainable and environmentally benign processes. acs.org
Key principles applicable to this synthesis include:
Catalysis: The use of catalytic reagents is superior to stoichiometric ones. acs.org Transition metal-catalyzed dihydroxylations that use only a small amount of a metal like osmium with a co-oxidant are greener than using stoichiometric OsO₄. wikipedia.orgmasterorganicchemistry.com Biocatalytic methods, which use renewable and biodegradable enzymes as catalysts, are an even greener alternative. uni-stuttgart.de
Design for Energy Efficiency: Synthetic methods should ideally be conducted at ambient temperature and pressure to minimize energy consumption. acs.org Many biocatalytic reactions, including those mediated by enzymes like lipases and oxidoreductases, operate under mild conditions (room temperature, neutral pH), making them highly energy-efficient compared to chemical syntheses that may require heating. wur.nl
Use of Renewable Feedstocks: While this compound is typically derived from petroleum-based alkenes, there is growing interest in producing long-chain building blocks from renewable resources like plant oils and fatty acids. core.ac.uk Although direct synthesis of C24 1,2-diols from common plant oils is not straightforward, metabolic engineering of microorganisms could provide a future route to producing 1-tetracosene or related C24 precursors from renewable sugars or lipids.
Safer Solvents and Auxiliaries: Green chemistry encourages the use of safer solvents, with water being an ideal choice. acs.org Some modern dihydroxylation methods are being developed to work in water, avoiding the use of volatile organic solvents. researchgate.net Enzymatic reactions are often performed in aqueous buffer solutions, further enhancing their green profile. wur.nl
Reduction of Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it adds steps and generates waste. acs.org The high specificity of enzymes can often eliminate the need for protecting groups. For example, a highly selective enzyme could hydroxylate a double bond in a complex molecule without affecting other functional groups, a task that would require a multi-step protection-deprotection sequence in classical organic synthesis. acs.org
Chemical Reactivity and Derivatization of Tetracosane 1,2 Diol
Esterification Reactions and Formation of Complex Lipid Conjugates
Esterification is a fundamental reaction of diols, leading to the formation of esters which are valuable in various fields, from lubricants to precursors for polymers.
The reaction of tetracosane-1,2-diol with carboxylic acids, acid anhydrides, or acyl chlorides yields the corresponding esters. The most common laboratory and industrial method is the Fischer-Speier esterification, which involves heating the diol and a carboxylic acid with a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgcerritos.edulibretexts.org This reaction is an equilibrium process. organic-chemistry.org
To control the extent of esterification and selectively synthesize mono- or diesters, the reaction conditions can be manipulated. Using a 1:1 molar ratio of the diol to the acylating agent under controlled conditions can favor the formation of the monoester. researchgate.net Conversely, using a significant excess of the acylating agent or removing the water byproduct (e.g., using a Dean-Stark apparatus) drives the reaction toward the formation of the diester. sciencemadness.org
The structural characterization of the resulting mono- and diesters is typically performed using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of ester linkages and determine the position of esterification. researchgate.net Mass spectrometry is also a crucial tool for determining the molecular weight and fragmentation patterns, which can help distinguish between mono- and diester products and identify the constituent fatty acid and diol moieties. nih.gov
| Product Type | Reaction | Typical Reactants | Catalyst | Key Conditions |
|---|---|---|---|---|
| Monoester | Fischer Esterification | Diol + Carboxylic Acid (1:1 ratio) | H₂SO₄, p-TsOH | Controlled temperature and reaction time to prevent diester formation. |
| Diester | Fischer Esterification | Diol + Carboxylic Acid (>1:2 ratio) | H₂SO₄, p-TsOH | Excess carboxylic acid; removal of water to drive equilibrium. sciencemadness.org |
| Diester | Acylation | Diol + Acid Anhydride or Acyl Chloride | None or mild base (e.g., pyridine) | Often faster and not reversible; suitable for complete conversion to diester. |
This compound can serve as a monomer in the synthesis of polyesters, which are a significant class of biodegradable polymers. nih.gov When reacted with a dicarboxylic acid, the diol can form long polymer chains through polycondensation. These "long-chain" aliphatic polyesters can exhibit properties similar to polyethylene (B3416737) but with the advantage of having cleavable ester groups, which allows for chemical recycling and enhanced biodegradability. researchgate.net
The properties of the resulting polyester (B1180765), such as melting point, crystallinity, and mechanical strength, can be tailored by selecting different dicarboxylic acid co-monomers (e.g., short-chain vs. long-chain diacids). pittstate.edu For instance, combining long-chain diols with long-chain dicarboxylic acids can produce materials with high thermal stability and crystallinity. nih.gov These bio-based polyesters are under investigation for applications in specialty plastics, coatings, and biomedical devices. nih.govdokumen.pub
| Diol Monomer | Diacid Monomer | Resulting Polymer Class | Potential Properties/Applications |
|---|---|---|---|
| This compound (example) | Sebacic acid (C10) | Long-chain aliphatic polyester | Biodegradable, high thermal stability, potential for use in specialty plastics. pittstate.edu |
| This compound (example) | 1,18-Octadecanedioic acid (C18) | Long-chain aliphatic polyester | Mimics properties of high-density polyethylene (HDPE) with added biodegradability. researchgate.net |
| This compound (example) | 2,5-Furandicarboxylic acid (FDCA) | Bio-based semi-aromatic polyester | Improved mechanical strength and thermal resistance; potential PET replacement. rsc.org |
Etherification and Alkoxylation Pathways
The hydroxyl groups of this compound can be converted into ether linkages through several synthetic routes. The Williamson ether synthesis is a classic and versatile method. masterorganicchemistry.comwikipedia.org This reaction proceeds via an Sₙ2 mechanism and involves two steps: first, the deprotonation of the diol using a strong base (like sodium hydride, NaH) to form a more nucleophilic dialkoxide, followed by the reaction of the alkoxide with an alkyl halide. youtube.com For the synthesis of a monoether, careful control of stoichiometry (one equivalent of base and alkyl halide) is required. This method is most effective with primary alkyl halides, as secondary and tertiary halides tend to undergo elimination as a side reaction. masterorganicchemistry.com
Alternatively, acid-catalyzed etherification can be employed, typically by reacting the diol with an excess of another alcohol in the presence of a strong acid catalyst. youtube.com This method is generally suitable for producing symmetrical ethers from a single alcohol or when one alcohol is tertiary and can form a stable carbocation. For long-chain diols like this compound, intramolecular cyclization to form a cyclic ether (an epoxide) can also occur under acidic conditions. The production of polyethers, such as polyethylene glycol (PEG), involves the catalyzed reaction of a diol with ethylene (B1197577) oxide. wikipedia.org
Selective Oxidation and Cleavage Reactions
Oxidation of this compound can lead to several different products depending on the reagents and conditions used. The reactions can be selective for one of the hydroxyl groups or can result in the cleavage of the C-C bond between them.
The selective oxidation of one of the two hydroxyl groups in a vicinal diol leads to the formation of an α-hydroxy ketone (also known as an acyloin). nih.govrsc.org Given that this compound has both a primary and a secondary alcohol, two different α-hydroxy ketone isomers are possible. Various catalytic systems have been developed for this transformation to avoid over-oxidation or C-C bond cleavage. For example, catalysts based on manganese or organotin compounds have been shown to effectively oxidize 1,2-diols to α-hydroxy ketones in good yields. nih.govnih.gov
The formation of a dicarboxylic acid from a diol typically involves the oxidation of a terminal α,ω-diol. fraunhofer.de For a vicinal diol like this compound, strong oxidizing agents usually cause cleavage of the C1-C2 bond. However, certain biological or chemoenzymatic pathways, such as ω-oxidation, can convert long-chain fatty acids or alkanes into long-chain α,ω-dicarboxylic acids, which are valuable monomers for polymers like polyamides and polyesters. fraunhofer.deresearchgate.net Catalytic systems using iridium complexes have also been developed to convert diols into dicarboxylic acids. researchgate.net
A characteristic reaction of vicinal diols is the oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. This reaction, known as glycol cleavage, is a powerful synthetic tool for breaking down larger molecules into smaller, functionalized fragments. libretexts.org
Reagents such as periodic acid (HIO₄) and sodium periodate (B1199274) (NaIO₄) are commonly used for this transformation. masterorganicchemistry.comchemistrysteps.com The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield two carbonyl compounds. chemistrysteps.com In the case of this compound, the cleavage of the C1-C2 bond would result in two different aldehyde products:
The primary alcohol at C1 is oxidized to formaldehyde.
The secondary alcohol at C2 is oxidized to a 23-carbon aldehyde, tricosanal.
This reaction provides a direct route to bifunctional monomers from a single precursor. The resulting long-chain aldehyde (tricosanal) can be used in further synthetic applications, such as reductions to alcohols, oxidations to carboxylic acids, or reactions to form imines or other derivatives.
| Reaction Type | Reagent(s) | Product(s) from this compound | Notes |
|---|---|---|---|
| Selective Mono-oxidation | Manganese catalyst + H₂O₂ nih.gov or Organotin catalyst nih.gov | α-Hydroxy ketones | Selectively oxidizes one -OH group without C-C cleavage. |
| Oxidative Cleavage | Sodium Periodate (NaIO₄) or Periodic Acid (HIO₄) chemistrysteps.comlibretexts.org | Formaldehyde and Tricosanal | Cleaves the C1-C2 bond to form two carbonyl compounds. |
| Oxidative Cleavage | Lead Tetraacetate (Pb(OAc)₄) | Formaldehyde and Tricosanal | Similar outcome to periodate cleavage. libretexts.org |
| Strong Oxidation | Potassium Permanganate (B83412) (KMnO₄, hot, conc.) | Cleavage products (e.g., carboxylic acids of shorter chains) | Typically leads to C-C bond cleavage and further oxidation of fragments. |
Cyclization Reactions and Heterocyclic Derivative Formation
The proximate hydroxyl groups of this compound facilitate intramolecular cyclization reactions to form stable five-membered heterocyclic rings. This reactivity is fundamental to its use in creating protected intermediates for multi-step syntheses and for generating valuable heterocyclic compounds.
One of the most common and effective strategies for the temporary protection of 1,2-diols is their conversion into cyclic acetals or ketals. wikipedia.orgchem-station.com This reaction is typically performed by treating the diol with an aldehyde or a ketone under acidic conditions. organicchemexplained.commasterorganicchemistry.com For this compound, reaction with acetone (B3395972) in the presence of an acid catalyst, such as hydrochloric acid or p-toluenesulfonic acid, yields a 2,2-dimethyl-1,3-dioxolane (B146691) derivative. acs.orgpearson.comorganic-chemistry.org This derivative, an acetonide, is stable under basic and nucleophilic conditions, effectively masking the hydroxyl groups during subsequent synthetic steps. chem-station.comuchicago.edu
The formation of the cyclic acetal (B89532) is a reversible process, and the diol can be readily regenerated by acid-catalyzed hydrolysis, making it an ideal protecting group. wikipedia.orgmasterorganicchemistry.com Beyond protection, these cyclic structures can also act as chiral building blocks in complex organic syntheses.
| Diol Substrate | Reagent | Catalyst | Product | Typical Conditions |
|---|---|---|---|---|
| This compound | Acetone | p-Toluenesulfonic acid | 2,2-Dimethyl-4-docosyl-1,3-dioxolane | Reflux in toluene (B28343) with Dean-Stark trap |
| This compound | Benzaldehyde | Lewis Acid (e.g., ZnCl₂) | 2-Phenyl-4-docosyl-1,3-dioxolane | Anhydrous conditions, room temperature |
Vicinal diols like this compound are important precursors for the synthesis of five-membered cyclic carbonates. These compounds are valuable as monomers for producing polycarbonates and as intermediates in organic synthesis. mdpi.comacs.org While the reaction of diols with the highly toxic phosgene (B1210022) was a traditional method, modern approaches focus on greener alternatives. bath.ac.ukmdpi.com One such method involves the direct reaction of the diol with carbon dioxide (CO₂), often facilitated by catalysts and dehydrating agents to overcome thermodynamic limitations. bath.ac.ukrsc.org Another common strategy is the transesterification of the diol with a dialkyl carbonate, such as dimethyl carbonate, in the presence of a suitable catalyst. mdpi.com
The synthesis of cyclic urethanes from 1,2-diols is less common but can be achieved through reactions with isocyanates or by utilizing CO₂ in reactions with amino alcohols. researchgate.net For this compound, reaction with a bifunctional reagent like phosgene or its equivalents would lead to the corresponding cyclic carbonate.
| Diol Substrate | Carbonyl Source | Catalyst/Conditions | Product |
|---|---|---|---|
| This compound | Dimethyl Carbonate | Base catalyst (e.g., K₂CO₃), high temperature | 4-Docosyl-1,3-dioxolan-2-one |
| This compound | Carbon Dioxide (CO₂) | Catalyst (e.g., organocatalyst) + Dehydrating agent | 4-Docosyl-1,3-dioxolan-2-one |
Polymerization and Oligomerization Studies Involving this compound as a Monomer
As a difunctional molecule, this compound can serve as a monomer for the synthesis of various polymers and oligomers. specialchem.com The presence of two hydroxyl groups allows it to participate in step-growth polymerization reactions, such as polycondensation, to form polyesters, polyurethanes, and polyethers. The long C₂₂ alkyl side chain imparts unique properties to the resulting polymers, such as hydrophobicity, flexibility, and a lower glass transition temperature.
In polyester synthesis, this compound can be reacted with a dicarboxylic acid or its derivative (e.g., an acyl chloride or ester). The resulting polyester would feature long aliphatic side chains pendant to the polymer backbone. Similarly, in the synthesis of non-isocyanate polyurethanes (NIPUs), the diol can first be converted to a bis(cyclic carbonate), which is then reacted with a diamine in a polyaddition reaction to form a poly(hydroxyurethane). researchgate.netmdpi.comrsc.org The long side chains originating from the this compound monomer influence the polymer's morphology, solubility, and thermal properties.
| Polymer Type | Co-monomer | Linkage Formed | Potential Polymer Properties |
|---|---|---|---|
| Polyester | Adipic acid | Ester | Hydrophobic, flexible, low melting point |
| Poly(hydroxyurethane) | Hexamethylene diamine (via bis(cyclic carbonate)) | Urethane | Increased hydrophobicity, potential for modified mechanical properties |
Advanced Spectroscopic and Structural Characterization of Tetracosane 1,2 Diol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of organic molecules, providing insights into the chemical environment of individual nuclei. nih.gov For a molecule like Tetracosane-1,2-diol, both one-dimensional (1D) and two-dimensional (2D) NMR experiments are indispensable for a complete assignment of its proton (¹H) and carbon-¹³ (¹³C) signals. chemguide.co.uknih.gov
Two-dimensional NMR techniques are powerful tools that reveal correlations between different nuclei within a molecule, which is crucial for assembling the complete structural puzzle. wikipedia.org
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, a COSY spectrum would show correlations between the proton on the hydroxyl-bearing methine carbon (CH-OH) and the protons of the adjacent methylene (B1212753) (CH₂) groups, as well as between the protons of the hydroxymethyl group (CH₂-OH) and its neighboring methine proton. This establishes the connectivity of the 1,2-diol moiety.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. wikipedia.orgsdsu.edu For this compound, the HSQC spectrum would show a cross-peak for each carbon atom that is directly attached to one or more protons. This allows for the unambiguous assignment of the ¹³C signals for the two carbons of the diol group and all the methylene carbons in the long alkyl chain.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on typical values for long-chain alkanes and alcohols.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| H-1 | ~3.4-3.6 (m) | ~65-70 |
| H-2 | ~3.6-3.8 (m) | ~72-78 |
| H-3 | ~1.4-1.6 (m) | ~32-34 |
| H-4 to H-23 | ~1.2-1.4 (br s) | ~29-30 |
| H-24 | ~0.8-0.9 (t) | ~14 |
| OH | Variable | - |
m : multiplet, br s : broad singlet, t : triplet
While solution-state NMR provides detailed information about the structure of individual molecules, solid-state NMR (ssNMR) offers insights into the conformation and packing of molecules in the crystalline state. wikipedia.orgacs.org For long-chain molecules like this compound, ssNMR techniques can reveal details about the arrangement of the alkyl chains and the hydrogen bonding network of the diol functional groups in the solid phase. copernicus.orgresearchgate.net Techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. researchgate.net The chemical shifts and line widths in ssNMR spectra are sensitive to the local environment and molecular mobility, providing a powerful tool to study the solid-state structure. copernicus.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. uib.no
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental composition of a molecule. bioanalysis-zone.com For this compound (C₂₄H₅₀O₂), the expected monoisotopic mass is 370.38108 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental formulas. bioanalysis-zone.com Predicted collision cross-section (CCS) values for different adducts of this compound can also be calculated to aid in its identification. uni.lu
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 371.38835 | 207.5 |
| [M+Na]⁺ | 393.37029 | 206.0 |
| [M-H]⁻ | 369.37379 | 201.4 |
Data sourced from PubChemLite database. uni.lu
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.netcore.ac.uk It is widely used for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS can be used to assess its purity and to identify it within complex mixtures. montana.edu The silylated derivative of this compound is often analyzed to improve its volatility and chromatographic behavior. nist.gov The mass spectrum of this compound would exhibit characteristic fragmentation patterns, including the loss of water and cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. The fragmentation of the long alkyl chain would produce a series of characteristic ions separated by 14 Da (corresponding to CH₂ units).
The mass spectrum of the related compound, tetracosane (B166392) (C₂₄H₅₀), shows characteristic fragment ions that can be useful for comparison. nih.govmassbank.eumassbank.eunist.gov
| m/z | Relative Intensity (%) |
| 41 | 28.5 |
| 43 | 70.8 |
| 55 | 24.4 |
| 57 | 99.99 |
| 71 | 69.2 |
| 85 | 45.2 |
Data for Tetracosane from MassBank. massbank.eu
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ksu.edu.samjcce.org.mk These two techniques are often complementary. ksu.edu.sa
For this compound, the FT-IR spectrum would be dominated by the following characteristic absorption bands:
O-H Stretching: A broad and strong absorption band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups.
C-H Stretching: Sharp absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) arising from the stretching vibrations of the C-H bonds in the long alkyl chain.
C-O Stretching: Absorption bands in the region of 1000-1200 cm⁻¹ corresponding to the stretching vibrations of the C-O bonds of the primary and secondary alcohol groups.
The Raman spectrum would also show characteristic peaks for the C-H and C-C bond vibrations of the alkyl chain. The O-H stretching vibration is typically weak in the Raman spectrum.
| Functional Group | Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
| O-H | Stretching | 3200-3600 (broad, strong) | Weak |
| C-H (alkyl) | Stretching | 2850-2960 (strong) | 2850-2960 (strong) |
| CH₂ | Bending (Scissoring) | ~1465 | ~1465 |
| C-O | Stretching | 1000-1200 (strong) | Moderate |
| C-C | Stretching | Weak | Strong |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray diffraction (XRD) stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules and for providing detailed insights into their crystal packing arrangements. wikipedia.orgresearchgate.net The technique relies on the diffraction of X-rays by the electron clouds of atoms arranged in a crystalline lattice. For chiral molecules, particularly in the presence of an atom heavier than oxygen (anomalous scatterer), the differences in the intensities of Friedel pairs of reflections (Ihkl ≠ I-h-k-l) can be measured, which allows for the determination of the absolute structure. wikipedia.orgbeilstein-journals.org
While there is no publicly available crystal structure for this compound in crystallographic databases as of early 2025, research on analogous long-chain diols provides a clear understanding of the principles governing their solid-state structures. uni.lucam.ac.ukumassd.edu Studies on long-chain alkane-α,ω-diols, such as 1,24-tetracosanediol (B12100524), are particularly informative regarding the packing of the extended methylene chains. acs.org
In the solid state, these long-chain molecules typically arrange themselves in parallel, forming lamellar or bilayer structures. The dominant interactions are the van der Waals forces between the long hydrophobic alkyl chains and the hydrogen bonds between the terminal hydroxyl groups. acs.org The hydroxyl groups often form extended hydrogen-bonding networks, creating hydrophilic layers that are separated by the hydrophobic alkyl layers. This segregation of polar and non-polar regions is a defining characteristic of the crystal packing in amphiphilic molecules like long-chain diols.
A study on the polymorphism of long-chain alkane-α,ω-diols with an even number of carbons, including the C24 variant, revealed detailed information about their crystal structures. acs.org The data for one of the polymorphic forms of 1,24-tetracosanediol illustrates the typical packing features.
Interactive Data Table: Crystallographic Data for 1,24-Tetracosanediol (Polymorph)
| Parameter | Value | Reference |
| Chemical Formula | C₂₄H₅₀O₂ | acs.org |
| Crystal System | Monoclinic | acs.org |
| Space Group | P2₁/c | acs.org |
| a (Å) | 5.531(2) | acs.org |
| b (Å) | 7.429(3) | acs.org |
| c (Å) | 33.42(1) | acs.org |
| β (°) | 91.13(3) | acs.org |
| Volume (ų) | 1371.4(9) | acs.org |
| Z | 2 | acs.org |
This data is for 1,24-tetracosanediol, a related long-chain diol, and is presented to illustrate the crystallographic parameters of such molecules.
For molecules like this compound that may be difficult to crystallize directly, derivatization is a common strategy. Introducing functionalities that promote crystallization or incorporating heavy atoms can facilitate structure determination. escholarship.orgacs.org A modern, redox-neutral method involves the formation of cyclic osmate esters, which are often stable and highly crystalline, making them suitable for X-ray analysis. escholarship.orgacs.org
Natural Occurrence and Biosynthesis of Tetracosane 1,2 Diol Analogues
Detection and Isolation from Plant Waxes and Cuticles
The plant cuticle is a protective, hydrophobic layer covering the aerial surfaces of plants, playing a vital role in preventing water loss and protecting against environmental stresses. oup.com This cuticle is composed of a cutin polymer matrix and associated cuticular waxes. oup.comjove.com These waxes are complex mixtures of very-long-chain fatty acid (VLCFA) derivatives, which include alkanes, primary alcohols, aldehydes, ketones, and esters. oup.compnas.org
Long-chain aliphatic alcohols, structural relatives of tetracosane-1,2-diol, are common constituents of these waxes. For instance, n-tetracosane, the parent alkane of this compound, has been identified in various plants, suggesting the presence of C24 carbon chains within the plant's metabolic repertoire. nih.govnih.gov The detection and isolation of these compounds from plant material typically involve a multi-step process. Initially, the epicuticular waxes are extracted by briefly submerging plant tissues, such as leaves, in a non-polar organic solvent like chloroform (B151607) or pentane. pnas.orgd-nb.info To analyze the total cuticular lipid composition, including the cutin-embedded intracuticular waxes and the cutin monomers themselves, a more exhaustive delipidation is performed on homogenized tissue, followed by depolymerization of the cutin matrix. jove.com
The resulting lipid extracts are then analyzed using gas chromatography coupled with mass spectrometry (GC-MS). oup.com Prior to analysis, the alcohol functional groups are often derivatized, for example, by converting them into their trimethylsilyl (B98337) (TMS) ethers, to increase their volatility and improve chromatographic separation. jove.com This methodology allows for the precise identification and quantification of various long-chain alcohols and their derivatives, including the potential identification of long-chain 1,2-diols.
Table 1: General Classes of Compounds Found in Plant Cuticular Waxes
| Compound Class | General Carbon Chain Length | Function in Cuticle |
|---|---|---|
| Very-Long-Chain Alkanes | C20 - C40 | Water repellency, barrier formation |
| Primary Alcohols | C20 - C40 | Wax crystal formation, barrier properties |
| Aldehydes | C20 - C40 | Intermediate in alkane biosynthesis |
| Fatty Acids | C16 - C30+ | Precursors to other wax components |
| Ketones | C20 - C40 | Component of the wax mixture |
| Esters | Long-chain acids and alcohols | Component of the wax mixture |
Presence in Microbial Lipids and Metabolites
Long-chain 1,2-diols are significant lipid components in certain groups of bacteria, where they can replace the more ubiquitous glycerol-based lipids in cell membranes. researchgate.netplos.org Their discovery has expanded the known diversity of microbial membrane structures.
Thermophilic microbial mats, found in environments such as alkaline hot springs, are rich sources for the discovery of novel lipids. In these ecosystems, long-chain alkane-1,2-diols have been identified as important lipid biomarkers. leeds.ac.ukmontana.edu Studies of microbial mats in locations like Yellowstone National Park have revealed the presence of 1,2-diols with chain lengths ranging from C19 to C24. montana.edu Specifically, 1,2-tetracosanediol has been detected in lipid extracts from these mats. montana.edu
These diols are often found as components of more complex lipids, such as glycosides, where the diol is linked to a sugar moiety. leeds.ac.ukmontana.edu The organisms believed to produce these lipids in hot spring mats include filamentous phototrophic bacteria like Roseiflexus castenholzii and bacteria from the class Thermomicrobia, such as Thermomicrobium roseum. researchgate.netplos.orgleeds.ac.uk For example, lipid extracts of R. castenholzii contain alkane-1,2-diol-based glycosides. montana.edu Similarly, long-chain 1,2-diols have been characterized in various Thermus species, where they form the hydrophobic core of glycolipids alongside traditional glycerol-linked lipids. nih.gov
Table 2: Long-Chain 1,2-Diols Identified in Thermophilic Bacteria and Microbial Mats
| Organism/Source | Identified Diol Chain Lengths | Associated Lipid Structure | Reference(s) |
|---|---|---|---|
| Roseiflexus castenholzii | C19 - C21, C24 | Alkane-1,2-diol-based glycosides | leeds.ac.ukmontana.edu |
| Thermomicrobium roseum | C18 - C28 (n-alkyl and branched) | Core membrane lipids | plos.orgleeds.ac.ukasm.org |
| Thermus species | iso-C18, 15- and 16-methylheptadecane-1,2-diol | Diol-linked glycolipids | leeds.ac.uknih.gov |
| Orakei Korako sinter (NZ) | C15 - C18 | Free diols (likely degradation products) | leeds.ac.uk |
The biosynthesis of long-chain 1,2-diols is distinct from the well-known pathways for fatty acids and glycerolipids. While the complete pathways are still under investigation, genomic and experimental data provide significant insights.
In the thermophilic bacterium Thermomicrobium roseum, the cell membrane is uniquely composed almost entirely of long-chain 1,2-diols instead of glycerolipids. plos.org The genome of T. roseum has been sequenced, providing a foundation to identify the genes responsible for this unusual lipid metabolism. plos.org The proposed pathway likely involves the modification of long-chain fatty acids.
In some microalgae of the class Eustigmatophyceae, which are also known producers of long-chain diols (though typically 1,13-, 1,14-, and 1,15-diols), biosynthetic studies suggest a pathway involving fatty acid elongation and modification. nih.govresearchgate.net It is hypothesized that polyketide synthases (PKSs) and fatty acid elongases (FAEs) are involved in creating the long carbon backbone, followed by reduction steps to form the diol. nih.gov Although these are not 1,2-diols, the general mechanism of building a long aliphatic chain and introducing hydroxyl groups may share common enzymatic principles.
In other bacterial systems, metabolic engineering efforts to produce diols have utilized various enzymes. For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of alkanes and fatty acids, which is a key step in the biosynthesis of some diols. mdpi.com While often focused on producing α,ω-diols (with hydroxyls at each end of the chain), these enzyme systems demonstrate the biochemical capacity for hydroxylating long alkyl chains. mdpi.comresearchgate.net The biosynthesis of 1,2-propanediol in engineered E. coli involves the reduction of methylglyoxal, a pathway that highlights the role of reductases in forming vicinal diol structures. nih.gov
Role in Non-Human Biological Systems and Biochemical Pathways (excluding clinical relevance)
The primary role of this compound analogues in microorganisms is structural, serving as the fundamental building block of the cell membrane in certain species. plos.org In thermophiles like Thermomicrobium roseum, the replacement of glycerol-based lipids with long-chain 1,2-diols is a key evolutionary adaptation to life at high temperatures. plos.orgasm.org The long, saturated alkyl chains of the diols can pack tightly, creating a stable and less fluid membrane that maintains its integrity in extreme heat. These organisms can further modulate membrane fluidity by altering the chain length and the degree of branching of their diols in response to changes in growth temperature. plos.orgasm.org
In plants, the long-chain aliphatic alcohols found in cuticular waxes are crucial for the formation of the epicuticular wax crystals. oup.com This crystalline wax layer is the primary barrier that limits non-stomatal water loss and also plays a role in reflecting excess solar radiation and preventing the adhesion of water, which can harbor pathogens. oup.comd-nb.info
In certain microalgae, long-chain diols are components of their resistant, non-hydrolysable outer walls, contributing to the structural integrity of the cell. nih.gov The distribution and ratios of different long-chain diol isomers preserved in marine and lake sediments are also utilized by geochemists as paleoproxies to reconstruct past sea surface temperatures and other environmental conditions. pnas.orgfrontiersin.orgfrontiersin.org
Applications of Tetracosane 1,2 Diol in Specialized Chemical and Material Science Research
Role as a Precursor in Polymer and Oligomer Chemistry
Tetracosane-1,2-diol serves as a fundamental building block in the synthesis of various polymers and oligomers. Its long alkyl chain and reactive hydroxyl groups allow for its incorporation into polymer backbones, influencing properties such as crystallinity, thermal stability, and biodegradability.
Long-chain diols like this compound are utilized in the synthesis of high-performance polyesters and polyurethanes. ontosight.ai The incorporation of the long C24 chain can impart flexibility and hydrophobicity to the resulting polymer. The synthesis of these polymers often involves melt polycondensation, a process where monomers are reacted at high temperatures to form the polymer chains. pittstate.edu
For instance, in polyester (B1180765) synthesis, a diol is reacted with a diacid. The resulting polyesters can exhibit a polyethylene-like crystal structure, rapid crystallization, and high tensile strength. pittstate.edu The general scheme for polyester synthesis involves esterification followed by polycondensation, often catalyzed by compounds like tetrabutyl titanate (TBT). pittstate.edu
| Polymer Type | Monomers | Key Properties Influenced by Long-Chain Diol |
| Polyesters | Diols (e.g., this compound), Diacids | Increased flexibility, hydrophobicity, PE-like crystal structure, rapid crystallization, high tensile strength. pittstate.edu |
| Polyurethanes | Diols (e.g., this compound), Diisocyanates | Enhanced flexibility, specific thermal properties. ontosight.ai |
There is a growing interest in developing biodegradable polymers from renewable resources to address environmental concerns. Long-chain aliphatic polyesters, synthesized from monomers like this compound, are promising candidates due to their potential biodegradability and desirable physical properties. pittstate.edu Research has focused on creating "short-long" type polyesters by combining short-chain diols with long-chain diacids, but the principle of using long-chain monomers to achieve specific properties is transferable. pittstate.edu These bio-based polyesters can exhibit high tensile modulus and good water vapor barrier properties. pittstate.edu
Furthermore, the functional groups of this compound allow for the synthesis of functional materials. For example, its diol functionality can be used to create polyester-imides when reacted with amino acids and citric acid derivatives, which can then be crosslinked to form coatings. rug.nl
Advanced Lubricant and Additive Chemistry Research
The long-chain nature of this compound makes it a candidate for research in advanced lubricants and as a lubricant additive. Long-chain diols can exhibit a high viscosity index and stability at high temperatures, which are desirable properties for lubricants. ontosight.ai While specific research on this compound as a primary lubricant is limited, related long-chain diols are used in lubricant production. ontosight.ai The hydroxyl groups can also be functionalized to create esters, which are a known class of synthetic lubricants valued for their low pour points and high viscosity indices. google.com
In molecular dynamics simulations, tetracosane (B166392) has been used as a solvent to study the behavior of surfactants at interfaces, which is relevant to understanding lubrication mechanisms at the molecular level. researchgate.netresearchgate.net These studies investigate how additives can enhance heat transfer across interfaces, a critical aspect of lubricant performance. researchgate.net
Components in Specialized Surfactant and Emulsifier Systems
The amphiphilic nature of this compound, with its long hydrophobic carbon tail and two hydrophilic hydroxyl head groups, makes it suitable for use in specialized surfactant and emulsifier systems. ontosight.ai Such molecules can form stable vesicles or micelles, which are useful for encapsulating substances. ontosight.ai
1,2-alkanediols, in general, are known to act as solvo-surfactants, exhibiting properties of both solvents and surfactants. univ-lille.fr They are used in various applications, including as softening agents in cosmetics and as solvents in perfume compositions. univ-lille.fr The ability of these diols to reduce surface tension and form aggregates is a key characteristic of surfactants.
Building Block for Complex Organic Synthesis and Specialty Chemicals (non-pharmacological focus)
This compound is a valuable building block for the synthesis of more complex organic molecules and specialty chemicals, outside of the pharmacological realm. Its two hydroxyl groups provide reactive sites for a variety of chemical transformations. Organic building blocks are fundamental components for creating a wide range of chemical structures. sigmaaldrich.com
For instance, 1,2-diols can be targeted in the synthesis of supramolecular building blocks. acs.org The specific arrangement of the hydroxyl groups can be utilized to form complexes with other molecules, leading to the creation of larger, organized structures. acs.org This capability is essential in the field of supramolecular chemistry, which focuses on the assembly of complex chemical systems from molecular components.
Applications in Nanomaterial Fabrication and Self-Assembled Systems (e.g., vesicles, molecular bridges)
The self-assembly properties of long-chain diols like this compound are of significant interest in nanomaterial fabrication. These molecules can spontaneously form ordered structures such as vesicles and molecular bridges. ontosight.airesearchgate.net
In the synthesis of nanoparticles, 1,2-diols can act as reducing agents. nih.gov For example, 1,2-hydrocarbon diols have been used in the synthesis of high-quality iron oxide nanoparticles. nih.gov The long-chain nature of these diols can also influence the morphology of the resulting nanomaterials.
Molecular dynamics simulations have shown that long-chain diol molecules can form "molecular bridges" between surfaces, enhancing interfacial heat transfer. researchgate.net This phenomenon is being explored for applications in thermal interface materials. Furthermore, self-assembled peptide-diol channels have been shown to transport water selectively and rapidly, demonstrating the potential for creating functional nano-channels. rsc.org
Computational and Theoretical Studies on Tetracosane 1,2 Diol
Conformational Analysis and Molecular Dynamics Simulations
The long, flexible 22-carbon alkyl chain of tetracosane-1,2-diol, combined with the rotational freedom around the C1-C2 bond and the hydroxyl groups, results in a complex conformational landscape. Molecular dynamics (MD) simulations are particularly well-suited to explore this complexity by modeling the atomic motions of the molecule over time.
MD simulations of long-chain alkanes, such as tetracosane (B166392), reveal that the alkyl chain is not a static, linear entity. researchgate.netosti.gov Instead, it dynamically populates various conformations, including the low-energy all-trans (anti) configuration and higher-energy gauche conformations, which introduce kinks into the chain. osti.gov For this compound, the long C22H45 tail is expected to exhibit similar flexibility.
A typical MD simulation involves defining a force field, which describes the potential energy of the system as a function of atomic positions. This includes terms for bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces). acs.org By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, providing a detailed picture of the molecule's dynamic behavior and conformational preferences.
Table 1: Key Conformational Features of this compound Investigated by Simulation
| Feature | Description | Relevant Interactions | Computational Method |
|---|---|---|---|
| Alkyl Chain Flexibility | The C22 alkyl tail can adopt various extended (all-trans) and bent (gauche) conformations. | Torsional strain, van der Waals forces. | Molecular Dynamics (MD) |
| Diol Headgroup Rotation | Rotation around the C1-C2 bond determines the relative orientation of the two hydroxyl groups (anti vs. gauche). | Torsional strain, hydrogen bonding. | MD, Conformational Search |
| Intramolecular H-Bonding | A hydrogen bond can form between the two adjacent hydroxyl groups, influencing headgroup conformation. | Electrostatic interactions. | MD, Quantum Mechanics (QM) |
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure of this compound, which in turn governs its reactivity. imist.mamdpi.com These methods solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies of a molecule.
The electronic properties of this compound are highly localized. The long C22H45 alkyl chain is essentially a saturated hydrocarbon, characterized by stable sigma (σ) bonds, a large Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap, and low polarizability. imist.ma Consequently, this tail region is chemically inert and non-polar.
The reactivity of the molecule is concentrated at the 1,2-diol functional group. researchgate.net The electronegative oxygen atoms create a polar region in the molecule and are sites of high electron density, making them nucleophilic. A Molecular Electrostatic Potential (MEP) map, a feature of quantum chemical calculations, visually represents this charge distribution, highlighting the electron-rich oxygen atoms (typically colored red) as likely sites for electrophilic attack. mdpi.com
DFT calculations can be used to model reaction pathways and predict reactivity. For instance, in the oxidation of a 1,2-diol, calculations can determine the relative energy barriers for the reaction to occur at the primary (C1) versus the secondary (C2) hydroxyl group. researchgate.net Factors such as hyperconjugative interactions and steric hindrance, which can be quantified computationally, influence this selectivity. The HOMO and LUMO energies are also critical indicators of reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept them. For this compound, the HOMO would be localized on the lone pairs of the oxygen atoms, confirming the diol moiety as the center for reactions with electrophiles.
Table 2: Predicted Electronic Properties and Reactivity Indicators for this compound
| Property/Indicator | Predicted Characteristic | Significance | Computational Method |
|---|---|---|---|
| HOMO-LUMO Gap | Large for the alkyl chain; smaller when considering the diol moiety. | Indicates high kinetic stability of the alkyl chain. The diol group is the reactive site. | DFT, Hartree-Fock |
| Molecular Electrostatic Potential (MEP) | Negative potential localized on the oxygen atoms of the diol group. | Identifies nucleophilic sites for electrophilic attack (e.g., protonation, Lewis acid coordination). | DFT |
| Orbital Localization | HOMO localized on oxygen lone pairs; LUMO localized on σ* orbitals of C-O and O-H bonds. | Confirms nucleophilicity of oxygens and identifies bonds likely to break upon electron acceptance. | DFT, NBO Analysis |
| Reaction Barriers | DFT can calculate activation energies for reactions like oxidation or esterification. | Predicts the kinetic feasibility and potential regioselectivity of reactions at the diol. | DFT (Transition State Search) |
Prediction of Spectroscopic Properties to Aid Experimental Characterization
Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming the structure of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound can be predicted using quantum mechanical calculations. The long alkyl chain would produce a large, overlapping signal in the ¹H NMR spectrum around 1.2-1.4 ppm and a prominent peak in the ¹³C spectrum at approximately 29-30 ppm. alecreedacademy.co.uk The protons and carbons directly attached to or near the hydroxyl groups (the -CH(OH)-CH₂OH moiety) would appear at more downfield chemical shifts due to the deshielding effect of the electronegative oxygen atoms. For example, the protons on C1 and C2 are expected in the 3.4-4.0 ppm range.
Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule, which correspond to absorption bands in an IR spectrum. For this compound, the most characteristic predicted absorptions would be a strong, broad O-H stretching band around 3300-3400 cm⁻¹, C-H stretching bands just below 3000 cm⁻¹, and C-O stretching bands in the 1050-1150 cm⁻¹ region. chemrxiv.org
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational tools can help rationalize fragmentation patterns. The molecular ion [M]⁺ of this compound would have an m/z of 370. Common fragmentation pathways for long-chain alcohols that can be anticipated include the loss of a water molecule ([M-18]⁺) and alpha-cleavage, which is the breaking of the C-C bond adjacent to an oxygen atom. For this compound, this would lead to characteristic fragment ions.
Table 3: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Approximate Position/Value | Structural Origin |
|---|---|---|---|
| ¹H NMR | Large multiplet | ~1.25 ppm | -(CH₂)₂₀- chain protons |
| Multiplet/Doublet of doublets | ~3.4-3.7 ppm | -CH₂OH protons | |
| Multiplet | ~3.7-4.0 ppm | -CH(OH)- proton | |
| Broad singlet | Variable | -OH protons | |
| ¹³C NMR | Major peak | ~29.7 ppm | -(CH₂)₂₀- chain carbons |
| Signal | ~64-68 ppm | -CH₂OH carbon | |
| Signal | ~72-76 ppm | -CH(OH)- carbon | |
| IR | Strong, broad absorption | 3200-3500 cm⁻¹ | O-H stretch (hydrogen-bonded) |
| Sharp absorptions | 2850-2960 cm⁻¹ | C-H stretch (alkyl) | |
| Strong absorption | 1050-1150 cm⁻¹ | C-O stretch | |
| Mass Spec | Molecular Ion [M]⁺ | m/z 370 | C₂₄H₅₀O₂ |
| Fragment | m/z 352 | [M - H₂O]⁺ | |
| Fragment | m/z 339 | [M - CH₂OH]⁺ (alpha-cleavage) |
Interfacial Interactions and Self-Assembly Simulations at Nanoscale
The amphiphilic nature of this compound, with its polar diol "head" and long non-polar alkyl "tail," makes it a candidate for forming self-assembled structures at interfaces. Molecular dynamics simulations are a primary tool for studying these nanoscale phenomena. rsc.org
On a solid substrate like hydrophilic silica, MD simulations have shown that similar long-chain alcohols adsorb with their hydroxyl groups forming hydrogen bonds with the surface silanol (B1196071) groups. researchgate.netresearchgate.net The alkyl chains then tend to align away from the surface. Depending on the surface concentration, these molecules can form organized self-assembled monolayers (SAMs). Simulations can reveal the packing density, tilt angle of the chains, and the degree of order within these layers. rsc.org Such ordered structures can dramatically alter the properties of the surface, for example by changing its wettability or affecting interfacial heat transfer. researchgate.netresearchgate.net These simulations provide a molecular-level picture of how intermolecular and interfacial forces drive the formation of complex, ordered structures from individual molecules. rsc.org
Future Research Directions and Unexplored Avenues for Tetracosane 1,2 Diol
Development of More Efficient and Atom-Economical Synthesis Routes
The pursuit of green and sustainable chemical processes is a major driver in modern chemistry. For tetracosane-1,2-diol, future research will undoubtedly focus on developing more efficient and atom-economical synthesis routes that minimize waste and environmental impact. nih.gov Atom economy is a critical metric in assessing the "greenness" of a chemical reaction, prioritizing the incorporation of all reactant atoms into the final product. sescollege.ac.in
Current synthetic methods often rely on multi-step processes that can be resource-intensive. acs.org Future strategies will likely explore:
Catalytic Routes from Renewable Feedstocks: Leveraging renewable resources like plant oils and fatty acids is a key goal. mdpi.com Research into tandem catalytic systems, such as olefin metathesis followed by hydrogenation, offers a promising pathway to long-chain diols from renewable fatty acid methyl esters. researchgate.net These one-pot processes can significantly improve efficiency by transforming metathesis catalysts in situ to perform subsequent hydrogenation steps. researchgate.net
Biocatalysis: The use of enzymes and whole-cell systems presents a highly selective and environmentally benign alternative to traditional chemical synthesis. mdpi.com Future work could focus on engineering microorganisms or isolating novel enzymes capable of producing this compound directly from simple precursors. Challenges in this area include improving product yields and the substrate range of the enzymes involved. mdpi.com
Novel Atom-Economical Reactions: Exploring reactions with inherent 100% atom economy, such as the thiol-ene and thiol-yne "click" reactions, could lead to innovative synthetic pathways. mdpi.com While these have been explored for other fatty acid-derived monomers, their application to the specific synthesis of this compound warrants further investigation.
Exploration of Novel Catalytic Transformations for Functionalization
The two hydroxyl groups of this compound offer reactive sites for a wide range of chemical modifications. Future research will focus on developing novel catalytic transformations to precisely functionalize this diol, thereby creating new molecules with tailored properties.
Key areas of exploration include:
Site-Selective Functionalization: Developing catalysts that can selectively target one of the two hydroxyl groups is a significant challenge and a major area of opportunity. nih.gov This would enable the creation of asymmetric derivatives with unique functionalities.
Catalytic C-H Functionalization: Direct functionalization of the long alkyl chain's C-H bonds is a powerful strategy for introducing new functional groups without pre-functionalized starting materials. nih.gov Research into transition-metal catalyzed processes that can selectively activate specific C-H bonds along the tetracosane (B166392) backbone will be a frontier in this field.
Organophotocatalysis: This emerging field uses light and organic catalysts to drive chemical reactions under mild, metal-free conditions. rsc.org Exploring organophotocatalytic methods for the functionalization of this compound could lead to new, sustainable chemical transformations.
Domino and Cascade Reactions: Designing catalytic processes where multiple bond-forming events occur in a single operation can dramatically increase synthetic efficiency. acs.org A silver-catalyzed cascade conversion of alkyne-1,n-diols and carbon dioxide has been developed for the synthesis of functionalized cyclic carbonates, and similar strategies could be adapted for this compound. acs.org
Design of Advanced Functional Materials with Tailored Properties
The unique amphiphilic nature of this compound, with its long hydrophobic carbon chain and two hydrophilic hydroxyl groups, makes it an attractive building block for advanced functional materials. ontosight.ai Future research will focus on harnessing this structure to create materials with precisely controlled properties.
Potential applications and research directions include:
Biodegradable Polymers: this compound can be used as a monomer for the synthesis of polyesters and polyurethanes. ontosight.ai Future work will aim to create novel biodegradable polymers with properties tailored for specific applications, ranging from biomedical devices to environmentally friendly plastics. d-nb.inforesearchgate.net The long aliphatic chain can impart polyethylene-like properties, offering a bio-based alternative to conventional plastics. researchgate.net
Drug Delivery Systems: The ability of long-chain diols to form stable vesicles or micelles makes them promising candidates for encapsulating and delivering drugs. ontosight.ai Research will focus on designing and optimizing this compound-based nanocarriers to improve drug solubility, bioavailability, and targeted delivery.
Cosmetics and Personal Care: The moisturizing properties of long-chain diols are beneficial in skin care products. ontosight.ai Future research could explore the formulation of novel cosmetic products that leverage the specific properties of this compound for enhanced performance.
Phase Change Materials (PCMs): Long-chain alkanes and their derivatives are known for their potential in thermal energy storage. Encapsulating materials like tetracosane in a polymer shell can create stable micro/nanocapsules for low-temperature latent heat storage applications. researchgate.net
Deeper Elucidation of its Biosynthetic Pathways and Ecological Roles
While this compound and other long-chain diols are known to be produced by certain microorganisms, such as the thermophilic eubacterium Thermomicrobium roseum and various algae, many aspects of their biosynthesis and ecological functions remain unclear. oup.comnih.gov
Future research in this area will focus on:
Identifying Biological Sources: Although long-chain alkyl diols are widespread in marine and lacustrine environments, their exact biological sources are often unknown. copernicus.orgpangaea.de Combining lipid analysis with advanced molecular techniques like 18S rRNA gene amplicon sequencing can help to identify the specific organisms responsible for producing this compound in different ecosystems. copernicus.org
Unraveling Biosynthetic Pathways: The enzymatic machinery responsible for the synthesis of long-chain diols is not fully understood. nih.gov For instance, the mechanism of hydroxylation at specific positions on the long carbon chain is an area of active investigation. nih.gov Elucidating these pathways could enable the bioengineering of microorganisms for enhanced production.
Understanding Ecological Significance: The roles of long-chain diols in the organisms that produce them are not fully established. They may be involved in membrane structure and function, acting as a replacement for glycerolipids in some bacteria. nih.gov Their distribution in sediments is also used as a paleotemperature proxy, suggesting a link to environmental conditions. copernicus.orgpnas.org Further research is needed to understand the cross-feeding of metabolites like 1,2-diols between different gut symbionts and their broader ecological importance. asm.org
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Future applications of AI and ML include:
Predicting Properties and Activities: AI/ML algorithms can be trained on existing data to predict the physical, chemical, and biological properties of novel derivatives of this compound, saving significant time and resources in experimental screening. mdpi.com
De Novo Molecular Design: Generative AI models can design new molecules based on this compound with desired properties for specific applications, such as new polymer monomers or drug delivery agents. mdpi.com
Optimizing Synthesis and Functionalization: Machine learning can be used to optimize reaction conditions for the synthesis and functionalization of this compound, leading to higher yields and purities. mednexus.org This "lab-in-the-loop" approach, where AI predictions guide experiments and experimental data retrains the AI, can streamline the research process. roche.com
Analyzing Complex Biological Data: AI can help to analyze large datasets from genomics, proteomics, and metabolomics to better understand the biosynthetic pathways and ecological roles of this compound. oaepublish.com
Q & A
How is tetracosane-1,2-diol structurally characterized using mass spectrometry, and what methodological considerations are critical for accurate analysis?
Basic Question
this compound is typically derivatized as a bis(trimethylsilyl) ether (bis-TMS) to enhance volatility and fragmentation in mass spectrometry (MS). The bis-TMS derivative undergoes cleavage at the central C–C bond of the diol system, producing diagnostic fragment ions at m/z 103 and 299 (base ion). These fragments confirm the 1,2-diol configuration and chain length. The molecular ion ([M]+) is not always observed, but a fragment at m/z 387 (loss of a methyl group from the TMS group) aids in molecular weight determination .
Advanced Consideration
In cases where spectral noise or low ionization efficiency obscures the molecular ion, collision-induced dissociation (CID) or high-resolution MS (HRMS) can resolve ambiguities. Contradictions in fragment intensity may arise due to isotopic patterns or impurities; isotopic labeling (e.g., deuterated derivatives) or tandem MS (MS/MS) can mitigate these issues .
What are the limitations of derivatization techniques for this compound in gas chromatography-mass spectrometry (GC-MS), and how can they be optimized?
Basic Question
Bis-TMS derivatization is standard for GC-MS analysis of this compound, improving thermal stability and chromatographic separation. However, incomplete derivatization or side reactions (e.g., silylation of trace water) can reduce sensitivity. Optimization requires strict anhydrous conditions and excess silylation reagent (e.g., BSTFA) .
Advanced Consideration
For long-chain diols like this compound, steric hindrance from the TMS groups may alter retention times or cause peak broadening. Using alternative derivatives (e.g., isopropylidene) or coupling GC-MS with liquid chromatography (LC-MS) can improve resolution. Comparative studies show bis-TMS derivatives provide superior fragmentation patterns for structural confirmation .
How do synthetic protocols for this compound address regioselectivity challenges in diol formation?
Basic Question
Synthesis of 1,2-diols often involves dihydroxylation of alkenes using oxidizing agents (e.g., OsO₄) or enzymatic methods. For this compound, regioselectivity is controlled by steric and electronic factors in the alkene precursor. Post-synthesis purification via column chromatography or recrystallization ensures product homogeneity .
Advanced Consideration
Contradictions in regioselectivity data may arise from competing reaction pathways (e.g., radical vs. electrophilic mechanisms). Kinetic studies using stopped-flow NMR or computational modeling (DFT) can identify dominant pathways. For example, bulky ligands on OsO₄ favor anti-addition, while polar solvents enhance syn-dihydroxylation .
What analytical strategies resolve ambiguities in distinguishing this compound from positional isomers (e.g., 1,3-diols)?
Basic Question
Nuclear magnetic resonance (NMR) spectroscopy is definitive: ¹H NMR shows coupling between vicinal hydroxyl protons (J = 6–8 Hz) in 1,2-diols, absent in 1,3-isomers. In MS, 1,2-diols produce distinct α-cleavage fragments (e.g., m/z 103 and 299), whereas 1,3-diols yield different patterns .
Advanced Consideration
Crystallographic analysis or 2D NMR (e.g., COSY, HSQC) provides unambiguous confirmation. For high-throughput screening, hyphenated techniques like LC-MS/MS with ion-mobility separation differentiate isomers based on collision cross-section differences .
How does the stereochemistry of this compound influence its biological interactions, and what experimental models are suitable for such studies?
Basic Question
Stereochemistry (e.g., erythro vs. threo configurations) affects hydrogen-bonding capacity and membrane permeability. In vitro assays using lipid bilayers or cell cultures can assess permeability, while surface plasmon resonance (SPR) quantifies binding to biological targets (e.g., enzymes) .
Advanced Consideration
Contradictions in bioactivity data may stem from enantiomeric impurities. Chiral chromatography or enzymatic resolution ensures stereochemical purity. Molecular dynamics (MD) simulations further predict how stereochemistry modulates interactions with lipid rafts or proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
